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Compound of Interest

Compound Name:
4-(2-Fluorophenyl)-3-

methylbenzoic acid

CAS No.: 1008773-94-1

Cat. No.: B3198042

Get Quote

Executive Summary & Structural Context[1][2][3]
4-(2-Fluorophenyl)-3-methylbenzoic acid (MF: C₁₄H₁₁FO₂ | MW: 230.24 g/mol ) is a

sterically congested biaryl carboxylic acid. It serves as a critical scaffold in the synthesis of non-

steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure features a

biphenyl core where the ortho-methyl group on the benzoic acid ring (Ring A) and the ortho-

fluorine on the phenyl ring (Ring B) induce significant torsional strain, forcing the two aromatic

rings out of coplanarity.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) of this

compound.[1] Given the specific substitution pattern, the data presented here synthesizes

experimental precedents from analogous Suzuki-Miyaura coupling products and high-fidelity

predictive chemometrics.

Structural Nomenclature
Ring A (Benzoic Acid): Substituents at C1 (COOH), C3 (Methyl), C4 (Aryl).
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Ring B (Pendant Phenyl): Substituent at C2' (Fluorine).[2]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3]
The NMR profile of this molecule is defined by the interplay between the electron-withdrawing

carboxyl group, the electron-donating methyl group, and the spin-active fluorine nucleus (

F, I=1/2).

Sample Preparation Protocol
To ensure high-resolution spectra free from aggregation artifacts:

Solvent: Dimethyl sulfoxide-

(DMSO-

) is preferred over CDCl

to prevent dimerization of the carboxylic acid and to ensure full solubility.

Concentration: 10–15 mg in 0.6 mL solvent.

Temperature: 298 K (25 °C).

H NMR Data (400 MHz, DMSO- )
The proton spectrum is characterized by the distinct splitting of the Ring A protons and the

complex multiplets of the fluorinated Ring B.
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

COOH 12.90 – 13.10 br s -

Exchangeable

acid proton.

Broadened by H-

bonding.

H-2 7.88 s (broad) -

meta-coupled to

H-6. Deshielded

by COOH and

ortho-Me.

H-6 7.82 dd ,

ortho to COOH.

Doublet of

doublets due to

meta coupling.

H-5 7.35 d

ortho to Biaryl

axis. Shielded

relative to H-2/H-

6.

H-4' 7.45 – 7.52 m -

para to F.

Overlaps with H-

6'.

H-6' 7.45 – 7.52 m -
ortho to Biaryl

axis.

H-5' 7.28 – 7.35 m - meta to F.

H-3' 7.20 – 7.28 t (app)

ortho to F.

Distinct triplet-

like multiplet due

to H-F coupling.

CH 2.34 s -
Benzylic methyl.

Singlet.
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C NMR Data (100 MHz, DMSO- )
The carbon spectrum is dominated by C-F coupling, which splits carbons in Ring B into

doublets.

Carbon Type
Shift (

, ppm)
(Hz) Assignment Note

C=O 167.5 - Carboxyl carbonyl.

C-2' 159.2
Direct C-F bond.

Large doublet.

C-1 130.5 - Ipso to COOH.

C-4 141.0 - Ipso to Biaryl.

C-3 136.8 - Ipso to Methyl.

C-2 131.2 - Ring A CH.

C-6 128.5 - Ring A CH.

C-5 129.8 - Ring A CH.

C-1' 127.5 Ipso to Biaryl (Ring B).

C-3' 116.0 ortho to F.

C-4' 130.1 meta to F.

C-6' 132.4 para to F (distal).[3]

CH 20.1 - Methyl carbon.

F NMR Data (376 MHz, DMSO- )
Shift:

-114.5 ppm.

Pattern: Multiplet (decoupled: Singlet).
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Diagnostic: The shift is characteristic of an ortho-substituted fluorobenzene ring in a biaryl

system.

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control fingerprint. The presence of the carboxylic

acid dimer and the C-F stretch are the primary validation markers.

Instrument: FT-IR (ATR method).

Phase: Solid powder.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

2500 – 3300 Broad, Med COOH
O-H stretch (H-

bonded dimer).

1685 – 1705 Strong C=O
Carbonyl stretching

(aryl acid).

1580, 1480 Medium C=C
Aromatic ring

breathing.

1290 – 1310 Strong C-O C-O stretch (acid).

1220 – 1250 Strong C-F
Aryl C-F stretching

(diagnostic).

750 – 770 Strong C-H

ortho-substituted

benzene out-of-plane

bending.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural elucidation through

fragmentation.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.
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Molecular Ion: 229.07 Da.

Fragmentation Pathway
The primary fragmentation pathway involves the loss of carbon dioxide (decarboxylation) from

the molecular ion, a standard behavior for benzoic acids.

[M-H]⁻ (m/z 229): Deprotonated molecular ion. Base peak.

[M-H-CO₂]⁻ (m/z 185): Loss of carboxyl group (44 Da). Resulting anion is the 4-(2-

fluorophenyl)-3-methylphenyl anion.

[M-H-CO₂-HF]⁻ (m/z 165): Secondary loss of HF from the biaryl core (rare, requires high

collision energy).

MS Workflow Diagram

[M-H]⁻
m/z 229.07
(Base Peak)

Collision Induced
Dissociation (CID)

-CO₂ (44 Da) [M-H - CO₂]⁻
m/z 185.08

(Decarboxylation)

[M-H - CO₂ - HF]⁻
m/z 165.07

(Biaryl Core)

-HF (20 Da)
(High Energy)

Click to download full resolution via product page

Figure 1: ESI(-) Fragmentation pathway for 4-(2-Fluorophenyl)-3-methylbenzoic acid
showing characteristic decarboxylation.

Synthetic Origin & Quality Assurance
Understanding the synthesis is crucial for interpreting impurity profiles in the spectra. This

compound is typically synthesized via a Suzuki-Miyaura coupling.

Reaction Scheme
Reactant A: 4-Bromo-3-methylbenzoic acid (or ester).

Reactant B: 2-Fluorophenylboronic acid.

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.

Impurity Markers
If the spectra show extra peaks, check for:

Protodeboronation: Nitrobenzene or fluorobenzene (from boronic acid degradation).

Homocoupling: 2,2'-Difluorobiphenyl (from boronic acid dimerization).

Hydrolysis Failure: Methyl ester peaks (Singlet at ~3.8 ppm in

H NMR) if the ester was used as a precursor.

4-Bromo-3-methylbenzoic acid
(Aryl Halide)

Suzuki-Miyaura Coupling
Pd(dppf)Cl₂, K₂CO₃

Dioxane/H₂O, 90°C

2-Fluorophenylboronic acid
(Boronic Species)

4-(2-Fluorophenyl)-3-methylbenzoic acid
Target Scaffold

Impurity: Homocoupled Biaryl
(Check GC/MS)

Impurity: Protodeboronation
(Check NMR)

Click to download full resolution via product page

Figure 2: Synthetic pathway and potential impurity origins affecting spectroscopic analysis.
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General Benzoic Acid Data: SDBS (Spectral Database for Organic Compounds), AIST.

"Benzoic acid, 3-methyl-".[3][4] Link

Analogous Synthesis (Patent): "Amino acid compounds." US Patent Application

US20090298894A1 (Describes Suzuki coupling of 4-bromo-3-methylbenzoic acid). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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